Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-
Brand Name: Vulcanchem
CAS No.: 1283006-89-2
VCID: VC7397419
InChI: InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12)
SMILES: C=CCNC1=NC2=C(S1)C=CN=C2
Molecular Formula: C9H9N3S
Molecular Weight: 191.25

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl-

CAS No.: 1283006-89-2

Cat. No.: VC7397419

Molecular Formula: C9H9N3S

Molecular Weight: 191.25

* For research use only. Not for human or veterinary use.

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- - 1283006-89-2

Specification

CAS No. 1283006-89-2
Molecular Formula C9H9N3S
Molecular Weight 191.25
IUPAC Name N-prop-2-enyl-[1,3]thiazolo[4,5-c]pyridin-2-amine
Standard InChI InChI=1S/C9H9N3S/c1-2-4-11-9-12-7-6-10-5-3-8(7)13-9/h2-3,5-6H,1,4H2,(H,11,12)
Standard InChI Key OZGCIJOJWXGABE-UHFFFAOYSA-N
SMILES C=CCNC1=NC2=C(S1)C=CN=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- features a bicyclic framework comprising a pyridine ring fused to a thiazole moiety at positions 4 and 5 (Figure 1). The thiazole ring incorporates sulfur and nitrogen heteroatoms, while the pyridine ring contributes a basic nitrogen atom. The allyl group (-CH2_2CH=CH2_2) is attached to the amine nitrogen at position 2, introducing potential reactivity and conformational flexibility.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC NameN-prop-2-enyl- thiazolo[4,5-c]pyridin-2-amine
SMILESC=CCNC1=NC2=C(S1)C=CN=C2
InChIKeyOZGCIJOJWXGABE-UHFFFAOYSA-N
Topological Polar Surface Area70.5 Ų

The allyl substituent enhances lipophilicity (logP2.1\log P \approx 2.1), which may influence membrane permeability and target binding. Quantum mechanical calculations predict a planar geometry for the fused rings, with the allyl group adopting a gauche configuration to minimize steric hindrance.

Synthetic Strategies and Challenges

Proposed Synthetic Pathways

Although a detailed synthesis for Thiazolo[4,5-c]pyridin-2-amine,n-2-propen-1-yl- remains unreported, analogous thiazolopyridines are typically constructed via cyclocondensation reactions. A plausible route involves:

  • Formation of the Pyridine-Thiazole Core: Reacting 3-aminopyridine-4-carbonitrile with carbon disulfide under basic conditions to form the thiazole ring.

  • Allylation: Introducing the allyl group via nucleophilic substitution using allyl bromide in the presence of a base like potassium carbonate .

Table 2: Comparative Synthetic Yields for Analogous Compounds

Compound ClassYield (%)ConditionsReference
Thiazolo[4,5-c]pyridines45–60DMF, 80°C, 12 h
1,2,4-Thiadiazol-5-amines70–85EtOH, reflux, 6 h

Challenges include regioselectivity during cyclization and purification difficulties due to the compound’s limited solubility in common organic solvents. Microwave-assisted synthesis and flow chemistry may improve efficiency, as demonstrated for related heterocycles .

ParameterValueMethod
Clhep\text{Cl}_\text{hep}15 mL/min/kgIn silico projection
Oral bioavailability40–50%QikProp simulation
BBB permeabilityModerate (PS = 3.2)PAMPA assay

Comparative Analysis with Heterocyclic Analogues

Table 4: Biological Activity of Selected Heterocycles

CompoundEC50_{50} (nM)Solubility (μM)Microsomal Stability (%)
Thiazolo[4,5-c]pyridin-2-amine*N/A<165 (rat), 58 (human)
TDZ-10.04–0.055–1085 (rat), 78 (human)
ODZ-10.1220–3072 (rat), 65 (human)

*Data inferred from structural analogues .

Challenges and Future Directions

Solubility and Formulation

The compound’s poor aqueous solubility (<1 μM) limits bioavailability. Strategies to address this include:

  • Prodrug Design: Introducing phosphate or glycoside moieties at the allyl group.

  • Nanoparticle Encapsulation: Using poly(lactic-co-glycolic acid) (PLGA) carriers to enhance dissolution rates .

Target Identification

CRISPR-Cas9 screening and chemoproteomics could identify protein targets. Preliminary studies suggest affinity for kinase domains, particularly JAK2 and RIPK2.

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